molecular formula C14H20W B12059326 Bis(ethylcyclopentadienyl)tungsten(IV) dihydride, 95%

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride, 95%

Cat. No.: B12059326
M. Wt: 372.1 g/mol
InChI Key: XHAKKDCRMPIPFF-UHFFFAOYSA-N
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Description

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride (chemical formula: C14H20W) is a complex organometallic compound. It features a tungsten center coordinated with two ethylcyclopentadienyl ligands (C8H9) and two hydride ions (H-). The compound’s synthesis and properties make it intriguing for both academic research and industrial applications .

Preparation Methods

Synthetic Routes::

    Reductive Hydrometalation:

    Thermal Decomposition:

Industrial Production::
  • The industrial-scale synthesis involves specialized equipment and precise control of reaction conditions.

Chemical Reactions Analysis

Bis(ethylcyclopentadienyl)tungsten(IV) dihydride participates in various reactions:

    Oxidation: Reacts with oxygen or other oxidizing agents.

    Reduction: Undergoes reduction to form tungsten hydrides.

    Substitution: Ligand substitution reactions.

    Hydrogenation: Addition of H across the W-H bonds.

    Catalytic Applications: Used as a catalyst in organic transformations.

Scientific Research Applications

    Catalysis: Bis(ethylcyclopentadienyl)tungsten(IV) dihydride catalyzes diverse reactions, including olefin metathesis and hydrosilylation.

    Materials Science: Investigated for its role in designing novel materials.

    Organic Synthesis: Facilitates complex molecule synthesis.

Mechanism of Action

    Catalytic Mechanism: The compound activates substrates by coordinating with them, leading to bond activation and subsequent reactions.

    Pathways: Depends on the specific reaction catalyzed.

Comparison with Similar Compounds

    Unique Features: Its combination of ligands and hydride coordination sets it apart.

    Similar Compounds: Other tungsten hydrides, such as W(CH)(H) and W(CH), exhibit distinct properties.

Properties

Molecular Formula

C14H20W

Molecular Weight

372.1 g/mol

InChI

InChI=1S/2C7H9.W.2H/c2*1-2-7-5-3-4-6-7;;;/h2*3-6H,2H2,1H3;;;

InChI Key

XHAKKDCRMPIPFF-UHFFFAOYSA-N

Canonical SMILES

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[WH2]

Origin of Product

United States

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